Allyldipropylamine
Description
Allyldipropylamine is a tertiary amine characterized by an allyl group (CH₂=CHCH₂–) and two propyl groups (CH₂CH₂CH₃) bonded to a nitrogen atom. Its molecular formula is C₉H₁₉N, and its structure is CH₂=CHCH₂N(CH₂CH₂CH₃)₂. This compound belongs to the aliphatic amine family, which is widely utilized in organic synthesis, pharmaceuticals, and industrial catalysis.
The following analysis extrapolates its properties and applications based on structurally related compounds, including Ethyldiisopropylamine, Diisopropylamine, and Allylamine.
Properties
CAS No. |
5666-19-3 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-prop-2-enyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-4-7-10(8-5-2)9-6-3/h4H,1,5-9H2,2-3H3 |
InChI Key |
URBIUAWKOUCECW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyldipropylamine can be synthesized through the reaction of allyl chloride with dipropylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-60°C and using an inert solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Allyldipropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It participates in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield allyl alcohols, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Allyldipropylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of allyldipropylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The allyl group allows it to participate in reactions that modify the activity of these targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of Allyldipropylamine with its analogs:
†Estimated based on increased molecular weight compared to Ethyldiisopropylamine. ‡Reported range for Ethyldiisopropylamine . §Diisopropylamine’s boiling point . ¶Allylamine’s boiling point .
Key Observations :
- Branching vs. Linearity : Ethyldiisopropylamine and Diisopropylamine feature branched isopropyl groups, resulting in lower boiling points compared to this compound’s linear propyl chains.
- Allyl Group Impact : Allylamine’s smaller size and primary amine structure result in higher water solubility and lower boiling point than this compound.
Reactivity Trends :
- The allyl group in this compound and Allylamine enables participation in electrophilic addition and polymerization reactions.
- Tertiary amines like this compound and Ethyldiisopropylamine are less nucleophilic than primary/secondary amines (e.g., Allylamine) but are stronger bases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
